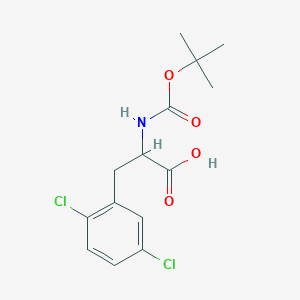

Boc-3-(2,5-Dichlorophenyl)-L-alanine

Description

BenchChem offers high-quality Boc-3-(2,5-Dichlorophenyl)-L-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-(2,5-Dichlorophenyl)-L-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,5-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2NO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPXGUCNAIICIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Boc-3-(2,5-Dichlorophenyl)-L-alanine CAS 1213352-71-6 properties

Technical Whitepaper: Boc-3-(2,5-Dichlorophenyl)-L-alanine Advanced Building Blocks for Peptidomimetic Drug Discovery

Part 1: Executive Summary

Boc-3-(2,5-Dichlorophenyl)-L-alanine (CAS: 1213352-71-6) is a highly specialized non-canonical amino acid used in the synthesis of protease-resistant peptides and peptidomimetics. Distinguished by the presence of two chlorine atoms at the ortho and meta positions of the phenyl ring, this building block offers a unique combination of steric bulk , lipophilicity , and electronic deactivation .

For drug development professionals, this compound serves as a critical tool for "bio-isosteric replacement" of Phenylalanine (Phe) or Tyrosine (Tyr). The 2,5-dichloro substitution pattern effectively blocks metabolic hotspots, enhances membrane permeability by increasing

Part 2: Chemical Identity & Physicochemical Profile

| Property | Specification |

| Compound Name | Boc-3-(2,5-Dichlorophenyl)-L-alanine |

| Synonyms | Boc-2,5-dichloro-L-phenylalanine; (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid |

| CAS Number | 1213352-71-6 |

| Molecular Formula | |

| Molecular Weight | 334.19 g/mol |

| Appearance | White to off-white crystalline powder |

| Chirality | L-isomer (S-configuration) |

| Solubility | Soluble in DMF, DMSO, DCM, Methanol; Insoluble in Water |

| Purity Standard | Typically |

Structural Significance

Unlike the more common 4-chlorophenylalanine (which extends the molecule's length), the 2,5-dichlorophenyl moiety expands the molecule's width. This creates a specific steric profile that can:

-

Induce Helicity: The ortho-chloro substituent creates steric clash with the peptide backbone, often favoring bent or helical conformations over extended sheets.

-

Enhance

-Stacking: The electron-withdrawing chlorine atoms alter the quadrupole moment of the aromatic ring, strengthening

Part 3: Synthesis & Manufacturing Logic

The synthesis of CAS 1213352-71-6 typically follows an asymmetric alkylation route to ensure high optical purity, crucial for pharmaceutical applications.

Synthetic Pathway (Graphviz Visualization)

Caption: Asymmetric synthesis route ensuring L-enantiomeric purity via phase-transfer catalysis followed by N-terminal Boc protection.

Part 4: Experimental Protocols

As a Senior Application Scientist, I recommend the following protocols. The 2,5-dichloro substitution introduces steric hindrance near the

Protocol A: Solid Phase Peptide Synthesis (SPPS) Coupling

Use this protocol to incorporate the residue into a peptide chain.

-

Reagent Preparation:

-

Dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3.0 eq relative to resin loading) in dry DMF.

-

Activator: Use HATU (2.9 eq) instead of HBTU/HCTU to overcome steric hindrance.

-

Base: HOAt (3.0 eq) and DIPEA (6.0 eq). Note: HOAt is preferred over HOBt for hindered amino acids to reduce racemization.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the resin-bound amine.

-

Time: Shake for 2 to 4 hours at room temperature (standard Phe is 1 hour).

-

Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/DIPEA.

-

-

Capping:

-

Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Protocol B: Boc-Deprotection (TFA Cleavage)

Use this protocol to remove the Boc group for the next coupling step.

-

Pre-wash: Wash resin with DCM (

min). -

Cleavage Cocktail: Prepare 50% TFA in DCM (v/v). Scavengers are generally not required for this step unless sensitive side chains (Trp, Met) are present.

-

Reaction: Treat resin for 1 minute , drain, then treat with fresh 50% TFA/DCM for 20-30 minutes .

-

Neutralization: Wash extensively with DCM, then neutralize with 5% DIPEA in DMF (

min) before the next coupling.

Part 5: Applications in Drug Discovery

Improving Membrane Permeability

The introduction of halogen atoms, particularly chlorine, significantly increases the lipophilicity of the amino acid side chain.

-

Mechanism: The 2,5-dichlorophenyl group masks the polar backbone amide bonds through steric shielding and increases the overall

of the peptide. -

Case Study: Research into macrocyclic inhibitors (e.g., Cyclin A inhibitors) has shown that replacing standard Phenylalanine with 2,5-dichlorophenylalanine can improve passive membrane permeability (Papp) by orders of magnitude without sacrificing potency [1].

Metabolic Stability

Phenylalanine residues are common sites for hydroxylation by cytochrome P450 enzymes (typically at the 4-position).

-

Strategy: While 4-Cl-Phe blocks para-hydroxylation, the 2,5-dichloro pattern sterically hinders the approach of metabolic enzymes to the entire ring system, extending the plasma half-life of the therapeutic peptide.

Probing Hydrophobic Pockets (QSAR)

In Quantitative Structure-Activity Relationship (QSAR) studies, this residue is used to map the "width" and "depth" of hydrophobic binding pockets.

-

Logic: If a receptor tolerates 4-Cl-Phe but rejects 2,5-dichloro-Phe, the pocket is likely deep but narrow. If it accepts 2,5-dichloro-Phe, the pocket has significant lateral plasticity [2].

Drug Discovery Workflow Diagram

Caption: Optimization workflow utilizing 2,5-dichlorophenylalanine to enhance physicochemical properties of peptide leads.

Part 6: Storage & Stability

-

Storage: Store at +2°C to +8°C (refrigerated). For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis or Boc-degradation.

-

Moisture Sensitivity: The compound is hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.

-

Stability: Stable for >2 years if stored desipccated. Avoid exposure to strong acids (removes Boc) or strong bases (racemization risk).

References

-

Garcia, P. D., et al. (2025). Discovery of Cell-Permeable Macrocyclic Cyclin A/B RxL Inhibitors. Journal of Medicinal Chemistry.

-

Hellberg, S., et al. (1987).[1] Peptide quantitative structure-activity relationships, a multivariate approach. Journal of Medicinal Chemistry.

-

BenchChem. (2025).[2][3] Applications of 2-Phenyl-L-phenylalanine in Drug Discovery. BenchChem Application Notes.

-

Advanced ChemBlocks. (2026). Product Specification: BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE.

Sources

Boc-2,5-dichloro-L-phenylalanine molecular weight and formula

An In-Depth Technical Guide to Boc-2,5-dichloro-L-phenylalanine: Synthesis, Characterization, and Applications

Introduction

In the field of medicinal chemistry and peptide-based drug discovery, the incorporation of non-canonical amino acids is a critical strategy for modulating the pharmacological properties of therapeutic candidates. Boc-2,5-dichloro-L-phenylalanine is a synthetically modified amino acid that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The introduction of two chlorine atoms onto the phenyl ring of phenylalanine can significantly alter the hydrophobicity, steric bulk, and electronic properties of the resulting peptide. This can lead to enhanced metabolic stability, improved receptor binding affinity, and altered biological activity. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of Boc-2,5-dichloro-L-phenylalanine for researchers and professionals in drug development.

Core Properties of Boc-2,5-dichloro-L-phenylalanine

A thorough understanding of the fundamental physicochemical properties of Boc-2,5-dichloro-L-phenylalanine is essential for its effective utilization in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [1][2][3] |

| Molecular Weight | 334.2 g/mol | [1][2] |

| Appearance | Off-white powder/solid | [1][4] |

| Storage Temperature | 0-8 °C | [1][4] |

| Synonyms | Boc-L-Phe(2,5-DiCl)-OH, (S)-Boc-2-amino-3-(2,5-dichlorophenyl)propionic acid | [1][4] |

Synthesis and Purification

The synthesis of Boc-2,5-dichloro-L-phenylalanine typically involves the protection of the α-amino group of 2,5-dichloro-L-phenylalanine with a tert-butoxycarbonyl (Boc) group. A general and widely adopted method for Boc protection of amino acids utilizes di-tert-butyl dicarbonate (Boc₂O).[5]

Representative Synthesis Protocol: Boc Protection of 2,5-dichloro-L-phenylalanine

This protocol is adapted from a general procedure for the synthesis of N-tert-butoxycarbonyl-L-phenylalanine.[5]

-

Dissolution: Dissolve 2,5-dichloro-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Basification: Add a base, such as sodium hydroxide, to the solution to deprotonate the amino group, making it nucleophilic.

-

Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate (Boc₂O) to the stirred reaction mixture. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, acidify the mixture with a weak acid, such as citric acid or potassium hydrogen sulfate, to a pH of 2-3.

-

Extraction: Extract the product into an organic solvent, such as ethyl acetate.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Caption: Workflow for the synthesis of Boc-2,5-dichloro-L-phenylalanine.

Purification

The crude product is typically purified by silica gel column chromatography. A gradient of methanol in dichloromethane is often effective for separating the desired product from any unreacted starting material or byproducts.[6]

Analytical Characterization

Due to the limited availability of specific experimental spectroscopic data for Boc-2,5-dichloro-L-phenylalanine in public databases, representative data from the parent compound, N-(tert-Butoxycarbonyl)-L-phenylalanine, is presented as a reference.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a crucial technique for confirming the structure of the synthesized compound. The spectrum of N-(tert-Butoxycarbonyl)-L-phenylalanine in deuterated methanol (CD₃OD) shows characteristic peaks: a singlet around 1.36 ppm corresponding to the nine protons of the tert-butyl group, multiplets for the α- and β-protons of the amino acid backbone, and signals in the aromatic region for the phenyl protons.[8] For Boc-2,5-dichloro-L-phenylalanine, the aromatic region would exhibit a more complex splitting pattern due to the presence of the two chlorine substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Boc-2,5-dichloro-L-phenylalanine, the expected monoisotopic mass is approximately 333.05347 Da.[3]

Caption: Boc-SPPS cycle for incorporating the modified amino acid.

Conclusion

Boc-2,5-dichloro-L-phenylalanine is a key building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its use allows for the introduction of specific structural and electronic features that can improve the stability, binding affinity, and overall efficacy of peptide-based drug candidates. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to support researchers in the rational design of next-generation peptide therapeutics.

References

-

PubChem. Boc-2,6-Dichloro-D-Phenylalanine. National Center for Biotechnology Information. Available from: [Link]

-

DrugBank. Boc-L-phenylalanine. Available from: [Link]

- Majumdar, D., Saha, C. N., & Bhattacharya, S. (2011). Synthesis and characterization of a new peptide analogue: 2-Amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica, 3(3), 174-188.

-

PubChemLite. Boc-2,5-dichloro-d-phenylalanine (C14H17Cl2NO4). Available from: [Link]

- Pope, B. M., et al. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. Organic Syntheses, 60, 418.

-

PubChem. Boc-2-chloro-L-phenylalanine. National Center for Biotechnology Information. Available from: [Link]

- Itoh, M., et al. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 59, 95.

-

Aapptec Peptides. Boc-Phe-OH [13734-34-4]. Available from: [Link]

- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 970-999.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Boc-2,6-Dichloro-D-Phenylalanine | C14H17Cl2NO4 | CID 71304146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - Boc-2,5-dichloro-d-phenylalanine (C14H17Cl2NO4) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: Strategic Integration of Boc-Phe(2,5-Cl₂)-OH in Peptide Drug Discovery

Topic: Structure of Boc-Phe(2,5-Cl₂)-OH for Peptide Synthesis Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

Boc-Phe(2,5-Cl₂)-OH (N-α-t-Butoxycarbonyl-2,5-dichlorophenylalanine) is a specialized non-canonical amino acid (NCAA) utilized to modulate the physicochemical and pharmacokinetic profiles of bioactive peptides. Unlike its canonical counterpart (Phenylalanine), the 2,5-dichloro substitution introduces significant steric bulk at the ortho position and electronic withdrawal at the meta position .

This guide addresses the structural implications, synthesis logistics, and specific solid-phase peptide synthesis (SPPS) protocols required to successfully incorporate this sterically hindered moiety. It is designed for researchers encountering difficult couplings or seeking to enhance metabolic stability against chymotrypsin-like proteases.

Part 1: Molecular Architecture & Physicochemical Properties

The utility of Boc-Phe(2,5-Cl₂)-OH lies in its ability to lock local conformation and alter receptor binding kinetics through halogen bonding and hydrophobic packing.

Structural Analysis[1][2][3]

-

Steric Gatekeeper (2-Cl): The chlorine atom at the ortho (2) position creates significant steric clash with the peptide backbone (

carbonyl), restricting -

Electronic Modulator (5-Cl): The chlorine at the meta (5) position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the aromatic ring. This increases the acidity of the amide proton (when part of the backbone) and enhances lipophilicity (

) without the symmetry of 2,6-substitution.

Key Physicochemical Data

| Property | Value / Characteristic | Impact on Synthesis/Bioactivity |

| Formula | C₁₄H₁₇Cl₂NO₄ | Molecular Weight: 334.20 g/mol |

| LogP (Est.) | ~3.8 - 4.2 | Significantly more lipophilic than Phe (LogP ~1.4), aiding membrane permeability.[1] |

| pKa (COOH) | ~3.5 | Slightly more acidic than Phe due to electron-withdrawing Cl groups. |

| Aryl Stability | High | The Ar-Cl bond is stable to standard HF cleavage conditions (0°C, 1h). |

| Solubility | DCM, DMF, NMP | Excellent solubility in organic solvents; poor in water. |

Part 2: Synthesis & Quality Control

While Fmoc-Phe(2,5-Cl₂)-OH is frequently cataloged, the Boc-protected variant often requires custom synthesis or on-site protection if not immediately available from major vendors.

Synthesis from Free Acid (Protocol)

If sourcing the specific Boc-derivative is difficult, convert the commercially available free amino acid or Fmoc-derivative (after deprotection).

-

Starting Material: 2,5-Dichloro-L-phenylalanine (CAS: 72-77-5 for parent structure).

-

Reagents: Di-tert-butyl dicarbonate (

), NaOH (1M), Dioxane/Water (1:1). -

Procedure:

-

Dissolve amino acid in 1:1 Dioxane/1M NaOH.

-

Add 1.1 eq

at 0°C. -

Stir at RT for 12–18 hours.

-

Acidify with KHSO₄ to pH 2–3 and extract with Ethyl Acetate.

-

-

QC Requirement: Purity >98% by HPLC. Free amino acid content <0.5% to prevent termination.[2]

Visualization: Structural & Electronic Map

The following diagram illustrates the steric and electronic zones of the molecule.

Caption: Functional map of Boc-Phe(2,5-Cl₂)-OH highlighting the steric interference zone at the 2-position and the lipophilic zone at the 5-position.

Part 3: SPPS Integration (Boc Chemistry)

The primary challenge with Boc-Phe(2,5-Cl₂)-OH is the coupling efficiency . The 2-chloro substituent creates a "steric wall" that impedes the approach of the incoming nucleophile (amino group of the resin-bound peptide).

Coupling Protocol (High-Efficiency)

Standard DIC/HOBt coupling is often insufficient, leading to deletion sequences. Use uronium/aminium salts or phosphonium salts for activation.

Recommended Cocktail: HATU / HOAt / DIEA

-

Rationale: HOAt (1-Hydroxy-7-azabenzotriazole) creates a more reactive ester than HOBt and utilizes the "neighboring group effect" of the pyridine nitrogen to accelerate coupling, crucial for sterically hindered amino acids [1].

Step-by-Step Procedure:

-

Dissolution: Dissolve Boc-Phe(2,5-Cl₂)-OH (3.0 eq relative to resin loading) in minimum dry DMF.

-

Activation: Add HATU (2.9 eq) and HOAt (3.0 eq).

-

Base Addition: Add DIEA (6.0 eq) immediately prior to adding to the resin. Note: Pre-activation time should not exceed 30 seconds to avoid racemization.

-

Coupling: Shake/Agitate for 2–4 hours (double the standard time).

-

Monitoring: Perform a Kaiser Test .

-

Colorless: Complete coupling.

-

Blue/Purple: Incomplete. Do NOT proceed. Recouple using PyAOP or symmetric anhydride method.

-

Deprotection & Cleavage

-

N-Terminal Deprotection: 50% TFA in DCM (Standard). The 2,5-Cl substituents do not interfere with Boc removal.

-

Final Cleavage (HF): Anhydrous HF (Hydrogen Fluoride) at 0°C for 60 mins.

Visualization: SPPS Decision Tree

This workflow ensures self-validating quality control during the synthesis.

Caption: Logic flow for coupling sterically hindered Boc-Phe(2,5-Cl₂)-OH, integrating mandatory QC checkpoints.

Part 4: Applications in Drug Design

Metabolic Stability

Incorporating 2,5-Cl₂-Phe into a peptide sequence (particularly at the P1 or P1' positions of cleavage sites) significantly retards enzymatic degradation. The steric bulk prevents the peptide backbone from fitting into the S1 pocket of serine proteases like chymotrypsin [2].

Halogen Bonding

The chlorine atoms can participate in halogen bonding (X-bond) with backbone carbonyls or receptor side chains. The 2,5-pattern offers a unique vector for these interactions compared to the mono-substituted variants, potentially increasing potency by orders of magnitude in specific GPCR targets.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

-

Gentilucci, L., et al. (2010). Chemical Modifications of Peptides and Proteins. Current Pharmaceutical Design. Link

-

Boc-Phe(2,5-Cl2)-OH Structure Validation . PubChem CID: 71304146 (Isomer Reference).[5] Link[5]

-

Albericio, F., & Tyle, P. (2000). Solid-Phase Synthesis of Peptides Containing Sterically Hindered Amino Acids. Methods in Molecular Biology. Link

Sources

Technical Guide: Comparative Analysis of 2,5-Dichloro vs. 3,4-Dichloro-L-Phenylalanine

The following technical guide details the structural, physicochemical, and functional distinctions between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP).

Executive Summary: The "Ortho-Clash" vs. "Hydrophobic Reach"

In medicinal chemistry and protein engineering, the choice between 2,5-dichloro-L-phenylalanine (2,5-DCP) and 3,4-dichloro-L-phenylalanine (3,4-DCP) is rarely interchangeable. While both are lipophilic, electron-deficient phenylalanine analogs, their utility is bifurcated by their substitution patterns:

-

2,5-DCP is defined by the Ortho Effect . The chlorine at the 2-position creates significant steric hindrance, restricting side-chain rotation (

angle). This makes it a preferred tool for genetic code expansion (creating orthogonal translation systems) and for probing conformational entropy in receptor binding. -

3,4-DCP is defined by Hydrophobic Reach . The contiguous chlorine atoms at the meta and para positions create an extended lipophilic surface without imposing the steric penalties of an ortho-substituent. It is the gold standard for high-affinity ligand optimization (e.g., peptide stapling, "Magic Chloro" effect) where filling a hydrophobic pocket is the primary objective.

Physicochemical Profiling & Molecular Architecture

The positional isomerism fundamentally alters the electronic vectors and steric volume of the phenyl ring.

Comparative Properties Table[1]

| Property | 2,5-Dichloro-L-Phe (2,5-DCP) | 3,4-Dichloro-L-Phe (3,4-DCP) | Mechanistic Implication |

| Steric Profile | High Hindrance (Ortho-Cl) | Planar/Extended (Meta/Para-Cl) | 2,5-DCP restricts rotation; 3,4-DCP penetrates deep pockets. |

| Electronic Effect | Both are electron-withdrawing, lowering pKa of the amine/acid. | ||

| Lipophilicity (cLogP) | ~2.6 - 2.8 | ~2.9 - 3.1 | 3,4-DCP is slightly more lipophilic due to exposed surface area. |

| Transporter Affinity | Low/Modest (LAT1 substrate) | High (LAT1 high-affinity substrate) | 3,4-substitution mimics the "linear" recognition motif of LAT1. |

| Metabolic Stability | Blocks 2,5-hydroxylation | Blocks 3,4-hydroxylation (catechol formation) | 3,4-DCP prevents formation of reactive quinones via P450s. |

Structural Visualization (Graphviz)

The following diagram illustrates the functional divergence based on the chlorine position.

Caption: Divergent functional pathways driven by the steric "ortho-clash" of 2,5-DCP versus the lipophilic extension of 3,4-DCP.

Biological Applications & Case Studies

3,4-DCP: The "Magic Chloro" in Peptide Stapling

Context: In the design of inhibitors for protein-protein interactions (PPIs), such as the RPA70N domain (Replication Protein A), replacing native phenylalanine with 3,4-DCP often yields dramatic affinity gains.

-

Mechanism: The 3,4-dichloro motif fills hydrophobic sub-pockets that native Phe cannot reach. The electron-withdrawing chlorines also induce a quadrupole moment that can stack favorably with electron-rich residues (e.g., Arg, His) in the binding site.

-

Data Point: In RPA70N inhibitors, a single substitution of Phe with 3,4-DCP improved

by >100-fold (from

2,5-DCP: Genetic Code Expansion

Context: 2,5-DCP is frequently used to evolve orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pairs, specifically derived from Methanococcus jannaschii.

-

Mechanism: The ortho-chlorine prevents the molecule from fitting into the wild-type synthetase active site, ensuring orthogonality. However, evolved mutants (e.g., MjTyrRS variants) open up the binding pocket to accommodate the steric bulk, allowing the site-specific incorporation of 2,5-DCP into proteins in E. coli or eukaryotic cells [2].

-

Utility: Once incorporated, the chlorine atoms serve as bio-orthogonal handles for palladium-catalyzed cross-coupling or as heavy atoms for X-ray crystallography phasing.

Transporter Pharmacology: LAT1 Specificity

The L-type Amino Acid Transporter 1 (LAT1) is critical for drug delivery across the Blood-Brain Barrier (BBB).

-

3,4-DCP (High Affinity): Meta-substituted phenylalanines are generally preferred substrates for LAT1. The 3,4-pattern mimics the geometry of high-affinity ligands like T3/T4 thyroid hormones (which LAT1 also transports), allowing for rapid uptake.

-

2,5-DCP (Lower Transport Rate): The ortho-substituent introduces a clash with the "gate" mechanism of the transporter. While it may bind, the translocation velocity (

) is often reduced compared to the 3,4-isomer or native Phe. This makes 2,5-DCP derivatives potential inhibitors rather than efficient substrates [3].

Experimental Protocols

Protocol A: Synthesis of 3,4-DCP via Enzymatic Resolution

Use this protocol to generate enantiopure 3,4-DCP from inexpensive precursors.

Reagents: 3,4-Dichlorobenzaldehyde, N-acetylglycine, Acetic anhydride, Sodium acetate, Acylase I (Aspergillus melleus).

-

Erlenmeyer Azlactone Synthesis:

-

Reflux 3,4-dichlorobenzaldehyde (10 mmol), N-acetylglycine (10 mmol), and anhydrous NaOAc (30 mmol) in acetic anhydride (20 mL) for 2 hours.

-

Cool to precipitate the azlactone. Wash with cold water/ethanol.

-

-

Hydrolysis & Reduction:

-

Hydrolyze the azlactone in 1% NaOH/acetone to yield

-acetamidocinnamic acid. -

Perform hydrogenation (Pd/C, 1 atm

) to obtain

-

-

Enzymatic Resolution:

-

Dissolve the racemic N-acetyl derivative in water (adjust pH to 7.5 with LiOH).

-

Add Acylase I (100 mg) and incubate at 37°C for 24 hours.

-

Self-Validating Step: Monitor the release of free amine via ninhydrin stain on TLC.

-

Acidify to pH 5 to precipitate unreacted N-acetyl-D-isomer. Filter.

-

Purify the filtrate (containing L-3,4-DCP) via ion-exchange chromatography (Dowex 50W).

-

Protocol B: Genetic Incorporation of 2,5-DCP

Use this workflow to incorporate 2,5-DCP into a target protein (e.g., GFP) at position TAG.

-

Plasmid Setup:

-

pEVOL-2,5DCP: Encodes the orthogonal tRNA(CUA) and the evolved MjTyrRS variant specific for 2,5-DCP.

-

pTarget: Gene of interest with an amber codon (TAG) at the desired site.

-

-

Expression:

-

Transform E. coli BL21(DE3) with both plasmids.

-

Grow in 2xYT media at 37°C until

. -

Induction: Add 2,5-DCP (1 mM final conc.) dissolved in 1M NaOH (minimal volume) and induce protein expression with IPTG (1 mM) and Arabinose (0.2%).

-

-

Validation:

-

Lyse cells and purify protein via Ni-NTA.

-

Control: Run a parallel culture without 2,5-DCP. No full-length protein should be observed (validating orthogonality).

-

Mass Spec: Confirm mass shift (+69 Da vs Phe) to verify incorporation.

-

References

-

Frank, A. O., et al. (2014).[2] Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A. Journal of Medicinal Chemistry, 57(6), 2455–2461. Link

-

Chin, J. W., et al. (2003). An Expanded Eukaryotic Genetic Code.[3] Science, 301(5635), 964-967. Link

-

Ylikangas, H., et al. (2014). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).[4][5] Journal of Medicinal Chemistry, 57(3), 1109–1120. Link

-

Huttunen, K. M., et al. (2016). L-Type Amino Acid Transporter 1 (LAT1)-Mediated Targeted Delivery of Antiproliferative Amino Acid Mimetics. Molecular Pharmaceutics, 13(8), 2654–2663. Link

Sources

- 1. Discovery of a Potent Stapled Helix Peptide That Binds to the 70N Domain of Replication Protein A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcsb.org [rcsb.org]

- 3. Expansion of the Genetic Code via Expansion of the Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Boc-3-(2,5-Dichlorophenyl)-L-alanine: Sourcing, Properties, and Application in Peptide Synthesis

Introduction

In the landscape of modern drug discovery and chemical biology, non-natural amino acids (NNAAs) have emerged as indispensable tools for the rational design of novel peptides and peptidomimetics. The strategic incorporation of NNAAs allows researchers to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the various classes of NNAAs, halogenated derivatives of phenylalanine are of particular interest. The introduction of halogen atoms onto the phenyl ring can profoundly influence the pharmacokinetics and pharmacodynamics of a peptide by altering its lipophilicity, steric profile, and electronic properties, often leading to enhanced binding affinity, increased stability against enzymatic degradation, and improved biological activity.[1]

This guide provides a comprehensive technical overview of Boc-3-(2,5-Dichlorophenyl)-L-alanine, a key building block for solid-phase peptide synthesis (SPPS). We will delve into its chemical properties, reliable sourcing, and provide a detailed, field-proven protocol for its successful incorporation into a peptide sequence. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this compound to advance their scientific objectives.

Compound Profile: Boc-3-(2,5-Dichlorophenyl)-L-alanine

The foundational step in utilizing any NNAA is a thorough understanding of its chemical and physical properties. Boc-3-(2,5-Dichlorophenyl)-L-alanine is an N-terminally protected derivative of 2,5-dichlorophenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is crucial for its application in a specific methodology of peptide synthesis, known as Boc-SPPS. This group is stable under a wide range of conditions but can be selectively and cleanly removed using strong acids, a property that underpins the entire synthesis strategy.[2]

Caption: Chemical structure of Boc-3-(2,5-Dichlorophenyl)-L-alanine.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(2,5-dichlorophenyl)propanoic acid | [3] |

| CAS Number | 1213352-71-6 | [3] |

| Molecular Formula | C₁₄H₁₇Cl₂NO₄ | [3] |

| Molecular Weight | 334.19 g/mol | [3] |

| Appearance | Typically an off-white to white powder or crystalline solid | [1] |

| Purity | ≥95% (Varies by supplier) | [3] |

| Storage | Store at 0-8°C in a dry, well-ventilated place | [1] |

Sourcing and Supplier Overview

The success of peptide synthesis is critically dependent on the quality and purity of the constituent amino acids. Impurities can lead to side reactions, the formation of deletion sequences, and significant challenges during purification. When sourcing Boc-3-(2,5-Dichlorophenyl)-L-alanine, it is imperative to select a supplier that provides comprehensive analytical data, including HPLC and/or NMR, to verify purity and identity.

Table of Representative Suppliers

| Supplier | Product Name | CAS Number | Purity Specification |

| Advanced ChemBlocks Inc. | BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE | 1213352-71-6 | 95% |

| Chem-Impex International | Boc-L-Phe(2,4-DiCl)-OH* | 114873-04-0 | ≥99% (HPLC) |

| BOC Sciences | Custom Synthesis Available | N/A | Per client specification |

| Ruifu Chemical | Boc-Amino Acids | Various | ≥98.0% (HPLC) |

| Spectrum Chemical | t-BOC Amino Acid Derivatives | Various | Varies by product |

*Note: Chem-Impex lists the 2,4-dichloro isomer, which is structurally similar. Researchers should ensure they are ordering the correct 2,5-dichloro isomer for their specific needs.

Core Applications in Research and Drug Development

The primary application of Boc-3-(2,5-Dichlorophenyl)-L-alanine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptides with tailored properties.

Rationale for Use:

-

Enhanced Biological Activity: The dichlorophenyl moiety provides significant steric bulk and alters the electronic environment of the side chain. This can lead to improved receptor binding affinity and specificity by creating new, favorable interactions within the binding pocket or by restricting the conformational flexibility of the peptide backbone.

-

Increased Proteolytic Stability: The non-natural side chain can sterically hinder the approach of proteases, enzymes that degrade peptides. This leads to a longer in vivo half-life, a critical attribute for therapeutic candidates.

-

Modulation of Lipophilicity: The chlorine atoms increase the lipophilicity of the amino acid residue, which can enhance the peptide's ability to cross cell membranes and improve its overall pharmacokinetic profile.

The choice of the Boc protecting group dictates the use of a Boc/Bzl (benzyl) protection strategy in SPPS. This "classic" approach utilizes a strong acid, typically trifluoroacetic acid (TFA), for the iterative removal of the N-terminal Boc group, and a very strong acid, such as hydrofluoric acid (HF), for the final cleavage from the resin and removal of side-chain protecting groups.[4]

Experimental Protocol: Incorporation via Boc-SPPS

This section provides a detailed, step-by-step protocol for the incorporation of Boc-3-(2,5-Dichlorophenyl)-L-alanine into a growing peptide chain on a solid support resin. This protocol is self-validating, incorporating a key checkpoint to ensure reaction completion.

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Materials and Reagents:

-

Peptide-resin (e.g., MBHA resin with the preceding amino acid deprotected)

-

Boc-3-(2,5-Dichlorophenyl)-L-alanine

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

N,N-Diisopropylethylamine (DIEA)

-

Trifluoroacetic acid (TFA)

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Kaiser Test Kit (Ninhydrin solutions)

-

Methanol, Isopropanol

Protocol:

-

Resin Preparation and Deprotection:

-

Begin with the peptide-resin from the previous cycle. Swell the resin in DCM for 20 minutes.

-

Perform the N-terminal Boc deprotection by treating the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes, followed by a second treatment for 20-30 minutes. The TFA cleaves the Boc group, exposing a free amine on the N-terminal amino acid.

-

Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and finally DMF (3x) to remove residual TFA and prepare for coupling.

-

-

Neutralization:

-

Neutralize the resulting ammonium salt on the resin by treating it with a solution of 10% DIEA in DMF (v/v) for 2 minutes, twice.

-

Wash the resin with DMF (5x) to remove excess DIEA. The resin now has a free primary amine ready for coupling.

-

-

Amino Acid Activation:

-

In a separate vessel, dissolve Boc-3-(2,5-Dichlorophenyl)-L-alanine (3 equivalents relative to resin loading) and HBTU (3 eq.) in a minimal amount of DMF.

-

Add DIEA (6 eq.) to the solution. The solution will typically change color (e.g., to yellow), indicating the formation of the active ester. Allow this activation to proceed for 2-5 minutes.

-

Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid of the Boc-amino acid into a more electrophilic active ester, facilitating rapid and efficient amide bond formation with the resin-bound amine.[4]

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 1-2 hours at room temperature.

-

-

Validation via Kaiser Test (Self-Validating System):

-

After the coupling period, take a small sample of the resin beads and wash them thoroughly with DMF and then methanol.

-

Perform the Kaiser test. This colorimetric test detects free primary amines.

-

Interpretation:

-

Yellow/Colorless Beads: Indicates a negative result (no free amines), meaning the coupling reaction is complete.

-

Blue/Purple Beads: Indicates a positive result (presence of free amines), meaning the coupling is incomplete. If positive, the coupling step (Step 4) must be repeated.

-

-

Trustworthiness: This step is critical for ensuring the integrity of the final peptide. Proceeding without confirming complete coupling leads to the formation of undesired deletion sequences, which are often difficult to separate from the target peptide.

-

-

Washing:

-

Once a negative Kaiser test is confirmed, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents. The resin is now ready for the next deprotection and coupling cycle.

-

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Always handle Boc-3-(2,5-Dichlorophenyl)-L-alanine in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended by the supplier (typically 0-8°C).[1]

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

-

First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention. Always consult the material safety data sheet (MSDS) provided by the supplier for complete safety information.[5]

Conclusion

Boc-3-(2,5-Dichlorophenyl)-L-alanine is a valuable and powerful tool for peptide chemists and drug developers. Its unique dichlorinated phenyl side chain offers a strategic method for enhancing the biological properties of synthetic peptides, from increasing metabolic stability to improving receptor affinity. By understanding its chemical properties, sourcing from reputable suppliers, and employing robust, self-validating synthesis protocols like the one detailed here, researchers can confidently incorporate this non-natural amino acid to push the boundaries of peptide design and therapeutic innovation.

References

-

Ottokemi. (n.d.). Boc-L-alanine, 99%. Retrieved from [Link]

-

Peptide Technologies. (n.d.). BOC D AMINO ACIDS. Retrieved from [Link]

-

Ferreira, P. M. T., Maia, H. L. S., Monteiro, L. S., & Sacramento, J. (2016). High yield synthesis of heterocyclic β-substituted alanine derivatives. ResearchGate. Retrieved from [Link]

-

Ruifu Chemical. (n.d.). Boc-Amino Acids Factory. Retrieved from [Link]

- Google Patents. (n.d.). CN102264691B - Process for the preparation of protected l-alanine derivatives.

-

White Rose Research Online. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

-

PMC. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

-

Durham e-Theses. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. BOC-3-(2,5-DICHLOROPHENYL)-L-ALANINE 95% | CAS: 1213352-71-6 | AChemBlock [achemblock.com]

- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 5. cdhfinechemical.com [cdhfinechemical.com]

Methodological & Application

Topic: Solid-Phase Peptide Synthesis Protocol for Boc-2,5-dichlorophenylalanine

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering a pathway to enhance potency, stability, and target specificity. Boc-2,5-dichlorophenylalanine is a valuable building block that introduces a sterically demanding and electronically modified aromatic moiety. However, its significant steric bulk presents challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides a comprehensive guide to the successful incorporation of Boc-2,5-dichlorophenylalanine using the robust Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. We will delve into the rationale behind procedural choices, from resin selection and optimized coupling strategies to final cleavage and analysis, ensuring a high-yield, high-purity synthesis.

Introduction to Boc-SPPS for Challenging Residues

The Boc/Bzl strategy is a classic and powerful method for SPPS.[1] It relies on a graded acid lability approach: the temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more stable, benzyl-based side-chain protecting groups (and the resin linkage) require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final removal.[1][2]

The synthesis proceeds in a C-to-N direction through repeated cycles of deprotection and coupling (Figure 1). While standard protocols are effective for most proteinogenic amino acids, sterically hindered residues like Boc-2,5-dichlorophenylalanine demand special consideration. The dichlorinated phenyl group impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This can lead to slow or incomplete coupling reactions, resulting in deletion sequences and diminished overall yield. This guide addresses these challenges with optimized protocols and discusses the use of high-efficiency coupling reagents.[3][4]

Caption: General workflow of the Boc-SPPS cycle.

Materials and Reagents

Resins

-

For C-terminal peptide acids: Merrifield resin or PAM resin (0.5 - 1.0 mmol/g loading).[5]

-

For C-terminal peptide amides: MBHA resin or BHA resin (0.5 - 1.0 mmol/g loading).[5]

Solvents & Reagents

-

Boc-2,5-dichlorophenylalanine

-

Other Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Methanol (MeOH) and Isopropanol (IPA)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide). For difficult couplings, consider HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[3][6]

-

Cleavage Reagents: TFMSA, Anhydrous HF (specialized apparatus required), thioanisole, m-cresol, 1,2-ethanedithiol (EDT).

-

Cold diethyl ether (Et₂O)

Safety Precautions

Boc-2,5-dichlorophenylalanine is derived from 2,5-dichloroaniline, a compound that is toxic if inhaled, ingested, or absorbed through the skin.[7][8] Always handle the solid amino acid and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9] Strong acids like TFA, TFMSA, and HF are extremely corrosive and must be handled with extreme caution in a designated chemical fume hood.

Detailed Synthesis Protocol

This protocol assumes a starting scale of 0.25 mmol on a 0.8 mmol/g loading resin (approx. 312 mg of resin). All volumes are given per gram of resin unless specified.

Part A: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Swell the resin in DCM (15 mL/g) for 30 minutes in a reaction vessel with gentle agitation.[10] Drain the DCM.

-

First Amino Acid Attachment: For attaching the first amino acid to Merrifield resin, the cesium salt method is recommended to minimize racemization.[1]

-

Dissolve Boc-amino acid (1.2 eq) in ethanol.

-

Add water and adjust the pH to 7.0 with 2 M Cs₂CO₃.

-

Evaporate to dryness and co-evaporate with dioxane twice.

-

Dissolve the resulting cesium salt in DMF (10 mL/g resin).

-

Add this solution to the pre-swollen resin and heat at 50°C overnight with agitation.

-

Wash the resin sequentially with DMF, DMF/water (1:1), DMF, DCM, and MeOH. Dry under vacuum.

-

Part B: The Elongation Cycle

The following cycle is repeated for each amino acid in the sequence.

Table 1: Standard SPPS Cycle Parameters

| Step | Reagent/Solvent | Volume (per g resin) | Duration | Repeats |

| 1. Wash | DCM | 10 mL | 1 min | 3x |

| 2. Deprotection | 50% TFA in DCM | 10 mL | 1 x 2 min, 1 x 25 min | 2x |

| 3. Wash | DCM | 10 mL | 1 min | 3x |

| 4. Wash | IPA | 10 mL | 1 min | 2x |

| 5. Wash | DCM | 10 mL | 1 min | 3x |

| 6. Neutralization | 10% DIEA in DCM | 10 mL | 2 min | 2x |

| 7. Wash | DCM | 10 mL | 1 min | 3x |

| 8. Coupling | See Protocol Below | ~5-7 mL | 1-4 hours | 1-2x |

| 9. Wash | DMF | 10 mL | 1 min | 3x |

| 10. Wash | DCM | 10 mL | 1 min | 3x |

Step-by-Step Cycle Description:

-

Nα-Boc Deprotection: The N-terminal Boc group is removed with 50% TFA in DCM.[5] A short pre-wash is followed by a longer deprotection step. This reaction generates a tert-butyl cation, which can alkylate sensitive residues like Trp or Met. If these are present, add 0.5% dithiothreitol (DTE) to the TFA solution as a scavenger.[2][5]

-

Washing: Thorough washing with DCM and IPA is crucial to remove residual TFA and byproducts.[5]

-

Neutralization: Before coupling, the N-terminal ammonium trifluoroacetate salt must be converted to the free amine. This is achieved by washing with a 10% solution of a hindered base, DIEA, in DCM.[10]

-

Coupling of Boc-2,5-dichlorophenylalanine: This is the most critical step. Due to steric hindrance, a standard DCC/HOBt coupling may be insufficient. The use of a uronium/aminium-based reagent like HBTU or the more potent HATU is strongly recommended.[1][3]

-

Amino Acid Activation: In a separate vessel, dissolve Boc-2,5-dichlorophenylalanine (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF. Add DIEA (6 eq) and allow the solution to pre-activate for 2-5 minutes.[1]

-

Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring Reaction Completion: Perform a qualitative ninhydrin (Kaiser) test.[1]

-

Negative Test (beads are colorless/yellow): Coupling is complete. Proceed to the next washing step.

-

Positive Test (beads are blue/purple): Coupling is incomplete. Drain the reaction solution and repeat the coupling step with freshly prepared activated amino acid ("double coupling").[10] For extremely difficult couplings, switching to a stronger reagent like HATU may be necessary.[6]

-

-

An alternative, highly efficient approach is In Situ Neutralization , which combines the neutralization and coupling steps. This method is known to improve efficiency, especially for "difficult" sequences, by minimizing peptide chain aggregation.[6][11]

Caption: Workflow for in situ neutralization and coupling.

Part C: Final Cleavage and Peptide Isolation

Final cleavage in Boc-SPPS requires strong acids. While HF is traditional, TFMSA offers a viable, albeit still hazardous, alternative that does not require a specialized apparatus.[12] The choice of "cleavage cocktail" is critical and depends on the peptide sequence.

Table 2: Common Boc-SPPS Cleavage Cocktails

| Method | Reagent Composition (v/v) | Target Residues / Comments | Reference |

| Standard HF | HF:Anisole (9:1) | For peptides without sensitive residues. | [12] |

| HF with Scavengers | HF:DMS:Anisole (10:1:1) | Protects most residues. Add p-thiocresol for Cys. | |

| Low-High TFMSA | Low: TFMSA:TFA:DMS:m-cresol (1:5:3:1) High: TFMSA:TFA:m-cresol (2:7:1) | Two-step method. "Low" removes side-chains, "High" cleaves from resin. Reduces side reactions. | |

| TMSOTf | TMSOTf:TFA:m-cresol (~2:7:1.2) | Alternative to HF/TFMSA. Does not cleave Arg(Tos) easily. | [5] |

Protocol: Low-High TFMSA Cleavage

Caution: Perform this entire procedure in a certified chemical fume hood. Wear a face shield, acid-resistant apron, and heavy-duty gloves.

-

Preparation: Dry the final peptide-resin under high vacuum overnight. Place the dried resin (e.g., 250 mg) in a round-bottom flask with a stir bar and cool to 0°C in an ice bath.

-

Low TFMSA Deprotection:

-

Prepare the "Low" cocktail: Add m-cresol (250 µL), DMS (750 µL), and TFA (1.25 mL) to the flask.

-

Slowly add TFMSA (250 µL) dropwise while stirring vigorously.

-

Allow the reaction to proceed for 3 hours at 0-5°C.

-

-

Resin Wash: Transfer the mixture to a sintered glass funnel. Wash the resin thoroughly with cold diethyl ether and dry by suction.

-

High TFMSA Cleavage:

-

Return the resin to a clean, cooled flask.

-

Prepare the "High" cocktail: Add m-cresol (250 µL) and TFA (1.75 mL).

-

Slowly add TFMSA (500 µL) dropwise.

-

Stir for 1.5 - 2 hours at 0-5°C to cleave the peptide from the resin.

-

-

Peptide Precipitation & Isolation:

-

Filter the resin away from the cleavage solution. Wash the resin twice with a small amount of fresh TFA.

-

Combine the filtrates and add this solution dropwise into a large volume (8-10 fold) of vigorously stirring, ice-cold diethyl ether.

-

A white precipitate (the crude peptide) should form.

-

Isolate the peptide by centrifugation, decant the ether, and wash the pellet 2-3 times with cold ether.

-

-

Drying: Dry the crude peptide pellet under vacuum.

Caption: Post-synthesis cleavage and workup procedure.

Peptide Analysis and Purification

The success of the synthesis must be validated through analytical techniques before proceeding to purification.

-

Purity Analysis: The purity of the crude peptide is determined using analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][14] This will reveal the percentage of the target peptide relative to impurities such as deletion or truncated sequences.

-

Identity Confirmation: The molecular weight of the crude product should be confirmed by Mass Spectrometry (MS), such as ESI-MS or MALDI-TOF, to ensure the correct peptide was synthesized.[14][15]

-

Purification: The crude peptide is typically purified using preparative RP-HPLC to isolate the target peptide from synthesis-related impurities.[13][16]

Conclusion

The successful incorporation of the sterically demanding Boc-2,5-dichlorophenylalanine residue via Boc-SPPS is readily achievable with key procedural modifications. The critical factors for success are the selection of a high-efficiency coupling reagent, such as HBTU or HATU, diligent monitoring of the coupling reaction completion with the ninhydrin test, and the readiness to perform a double coupling if necessary. Furthermore, the use of a well-formulated scavenger cocktail during the final strong-acid cleavage step is essential to preserve peptide integrity. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently utilize this valuable non-canonical amino acid to advance their peptide-based drug discovery programs.

References

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of Boc-L-Ala-OH-2-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- Schnölzer, M., et al. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. International Journal of Peptide and Protein Research.

- ChemPep Inc. Boc Solid Phase Peptide Synthesis. ChemPep.

- Schnölzer, M., et al. (1992). In Situ neutralization in Boc-chemistry solid phase peptide synthesis.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-Boc-D-proline in Solid-Phase Peptide Synthesis (SPPS). Benchchem.

- BenchChem Technical Support Team. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis. Benchchem.

- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

- Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.

- AAPPTec. Overview of Solid Phase Peptide Synthesis. AAPPTec.

- El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research.

- INCHEM. (1993). ICSC 0142 - 2,5-DICHLOROANILINE.

- Sigma-Aldrich. Boc Resin Cleavage Protocol. Sigma-Aldrich.

- ResolveMass Laboratories Inc. (2025).

- CDH Fine Chemical. (2021).

- ChemicalBook. (2026).

- International Journal of Science and Research Archive. (2025).

- Miranda, L.P., & Mezo, A.R. (2010). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Future Medicinal Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. people.uniurb.it [people.uniurb.it]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chempep.com [chempep.com]

- 6. researchgate.net [researchgate.net]

- 7. ICSC 0142 - 2,5-DICHLOROANILINE [inchem.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (PDF) In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis [academia.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. ijsra.net [ijsra.net]

- 16. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Coupling Strategies for Sterically Hindered and Ortho-Substituted Amino Acids

Abstract

The synthesis of peptides containing sterically hindered residues—specifically ortho-substituted aromatic amino acids (e.g., 2-Me-Phe, 2-Cl-Phe),

The Steric Challenge: Mechanism of Failure

Steric hindrance at the

-

Oxazolone (Azlactone) Formation: The slow coupling rate increases the lifetime of the activated ester, allowing the amide backbone oxygen to attack the activated carbonyl, forming an oxazolone. This intermediate is highly prone to base-catalyzed racemization.

-

-Lactam Formation: In

Mechanism of Neighboring Group Participation (Anchimeric Assistance)

Reagents containing a pyridine nitrogen (HOAt, HATU) or an oxime ether (Oxyma, COMU) accelerate coupling via a cyclic transition state. The heteroatom acts as a general base, positioning the incoming amine for attack.

Figure 1: Mechanism of anchimeric assistance.[1][2][3][4][5][6][7][8][9] The pyridine nitrogen (HOAt) or oxime oxygen (Oxyma) hydrogen-bonds with the incoming amine, accelerating the reaction relative to oxazolone formation.

Reagent Selection Matrix

Do not rely on a single reagent. Use this hierarchy based on steric demand.

| Tier | Reagent Class | Reagents | Best Use Case | Mechanism/Notes |

| 1 | Standard | HBTU / TBTU | Unhindered residues (Ala, Gly, Phe) | Low cost. High racemization risk for Cys/His.[8] |

| 2 | High Efficiency | COMU / HATU | Ortho-substituted Phe , N-Me-Xaa | HATU is the gold standard but explosive (HOAt). COMU is safer, more soluble, and often superior.[10] |

| 3 | Low Epimerization | T3P (Propylphosphonic anhydride) | Fragment condensation, Macrocyclization | No guanidinylation. Water-soluble byproducts.[2] Slow but very clean. |

| 4 | Extreme Sterics | Acid Fluorides (TFFH, BTFFH) | Aib-Aib , N-Me-Aib | Small leaving group (F-) minimizes steric clash. Highly reactive. |

| 5 | Solid Phase | PyBOP / PyAOP | On-resin hindered couplings | PyBOP is standard; PyAOP is the stronger HOAt analog.[4] |

Decision Tree for Protocol Selection

Figure 2: Logic flow for selecting the optimal coupling reagent based on steric hindrance and racemization sensitivity.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/COMU)

Best for: Single residue extension of ortho-substituted phenylalanines or N-methyl amino acids.

Reagents:

-

Amino Acid: 4.0 eq (relative to resin loading)[1]

-

Coupling Reagent: HATU or COMU (3.9 eq)

-

Base: DIPEA (8.0 eq) or TMP (2,4,6-trimethylpyridine) for Cys/His.

-

Solvent: DMF (anhydrous). Note: Use NMP for aggregation-prone sequences.

Procedure:

-

Pre-activation: Dissolve Fmoc-AA-OH and HATU/COMU in minimal DMF. Add DIPEA. Shake for exactly 30 seconds .

-

Critical: Do not pre-activate longer than 2 mins; the active ester can convert to the inactive guanidinium species.

-

-

Coupling: Add mixture to the resin.

-

Reaction Time:

-

Standard hindered: 1 hour.[11]

-

Ortho-substituted: 2 hours.

-

-

Double Coupling: Drain, wash with DMF, and repeat steps 1–3 with fresh reagents.

-

Monitoring: Use the Chloranil test (for secondary amines/Proline/N-Me) or Kaiser test (primary amines).

Protocol B: The "Low Racemization" Route (T3P)

Best for: Segment condensation or when HATU causes excessive epimerization.

Reagents:

-

T3P: 50% w/w solution in EtOAc or DMF.

-

Base: DIPEA (3–5 eq) or N-Methylmorpholine (NMM).

-

Solvent: EtOAc, DMF, or 2-MeTHF.

Procedure:

-

Dissolution: Dissolve the carboxylic acid component (1.0 eq) and amine component (1.0 eq) in the solvent (0.1 M concentration).

-

Cooling: Cool the mixture to 0°C (essential to suppress epimerization).

-

Addition: Add Base (3.0 eq), followed by dropwise addition of T3P (1.5–2.0 eq).

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir overnight if necessary.

-

Workup: T3P byproducts are water-soluble.[2] Wash organic layer with water, sat. NaHCO₃, and brine.

Protocol C: The "Bunker Buster" (Acid Fluorides via TFFH)

Best for: Aib-Aib junctions, N-Me-Aib, or when HATU fails.

Reagents:

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 4.0 eq.

-

Base: DIPEA (8.0 eq).[1]

-

Solvent: DCM or DMF.

Procedure:

-

Activation: Dissolve Fmoc-AA-OH (4 eq) and TFFH (4 eq) in DCM (or DMF).

-

Fluorination: Add DIPEA (8 eq). Stir for 15–30 minutes under Nitrogen.

-

Note: This generates the Fmoc-amino acid fluoride in situ.

-

-

Reaction Time: 2–16 hours.

-

Heat: If using a microwave synthesizer, heat to 75°C for 20 mins (Caution: Check resin stability).

Optimization & Troubleshooting

Solvent Effects

For difficult couplings, the solvent dictates the swelling of the resin and the conformation of the peptide.

-

DMF: Standard.[10]

-

NMP: Better swelling for polystyrene resins; disrupts aggregation.

-

Binary Systems: DMSO:NMP (1:4) is highly effective for "difficult sequences" (poly-Ala/Val/Ile) that aggregate via

-sheets.

Microwave Assistance

Microwave irradiation (typically 75°C, 30–50W) is the single most effective variable for steric hindrance.

-

Protocol: Use COMU/DIPEA at 75°C for 5–10 mins.

-

Warning: Avoid heating Cys and His (racemization prone) or Arg (

-lactam formation).

Comparison of Reagent Efficiency (Yield %)

Data approximated from comparative studies on Aib-Aib coupling [1, 5].

| Reagent | Conditions | Yield (Aib-Aib) | Racemization (DL %) |

| HBTU | 1h, RT | < 10% | High |

| HATU | 1h, RT | 65% | < 1% |

| COMU | 1h, RT | 70% | < 1% |

| TFFH | 2h, RT | 95% | < 0.5% |

| T3P | 24h, RT | 80% | Lowest |

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[10][12] An efficient peptide coupling additive.[1][4][6][8][10][13] Journal of the American Chemical Society, 115(10), 4397–4398. Link

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry, 60(2), 405–410. Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Archibald, T. G., et al. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. Green Chemistry, 25, 2682-2690. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. academic.oup.com [academic.oup.com]

- 4. bachem.com [bachem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. people.uniurb.it [people.uniurb.it]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. peptide.com [peptide.com]

- 13. jpt.com [jpt.com]

Application Note: Optimized Coupling of Sterically Hindered Boc-Phe(2,5-Cl2)-OH

Comparative Protocol: HATU vs. PyAOP

Executive Summary

The incorporation of Boc-Phe(2,5-Cl2)-OH (2,5-dichlorophenylalanine) into peptide sequences presents a dual challenge: significant steric hindrance at the ortho (2-position) and electronic deactivation of the nucleophile if the residue is N-terminal. While HATU is the industry standard for difficult couplings, its mechanism carries a critical liability—guanidinylation —when reaction kinetics are slow. PyAOP , a phosphonium-based analog, offers a distinct advantage for this specific substrate by eliminating the guanidinylation pathway, allowing for prolonged reaction times and "double coupling" strategies without chain termination.

This guide provides a head-to-head technical analysis and detailed protocols for using both reagents, recommending PyAOP as the superior choice for this specific sterically hindered amino acid.

The Scientific Challenge: The "Steric Wall"

The 2,5-dichloro substitution pattern on the phenylalanine ring creates a "steric wall." The chlorine atom at the 2-position (ortho) physically blocks the trajectory of the incoming amine nucleophile toward the activated carbonyl carbon.

-

Kinetic Consequence: The coupling rate (

) drops significantly compared to native Phenylalanine. -

The Risk: In slow reactions, the activated amino acid competes with the coupling reagent itself for the amine.

-

HATU Risk: If the amine cannot access the activated ester quickly, it may attack the central carbon of the HATU uronium salt, forming a guanidino-peptide . This is a dead-end side product (chain termination).

-

PyAOP Advantage: Being a phosphonium salt, PyAOP lacks the central carbon electrophile present in uronium salts. It cannot guanidinylate the amine, making it safe for the extended reaction times required by Boc-Phe(2,5-Cl2)-OH.

-

Mechanistic Visualization: The Guanidinylation Trap

The following diagram illustrates the divergent pathways. Note how HATU presents two electrophilic sites (Good vs. Bad), while PyAOP presents only the desired activation pathway.

Figure 1: Mechanistic comparison showing the "Guanidinylation Trap" inherent to HATU during slow couplings, which PyAOP avoids.

Comparative Data Profile

| Feature | HATU (Uronium) | PyAOP (Phosphonium) |

| Core Structure | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | Hexafluorophosphate Azabenzotriazole Pyrrolidino Phosphonium |

| Active Ester | OAt (7-aza-1-hydroxybenzotriazole) | OAt (7-aza-1-hydroxybenzotriazole) |

| Reactivity (Intrinsic) | Extremely High | Extremely High |

| Guanidinylation Risk | High (if excess used or slow reaction) | None |

| Recoupling Strategy | Must filter/wash before recoupling | Can "spike" reaction (add more reagent in situ) |

| Solubility (DMF) | Excellent | Good |

| Cost | Moderate | High |

| Recommendation for 2,5-Cl2 | Use only with strict stoichiometry (1:1) | Preferred (Use excess allowed) |

Experimental Protocols

General Setup (Solid Phase)

-

Resin: Polystyrene or PEG-PS (e.g., Merrifield or PAM for Boc chemistry).

-

Solvent: Anhydrous DMF (NMP is a superior alternative for aggregation-prone sequences).

-

Base: N,N-Diisopropylethylamine (DIEA). Note: Collidine is preferred if racemization is observed, but DIEA is standard for coupling efficiency.

Protocol A: HATU (The "Precision" Method)

Use this if PyAOP is unavailable. Precision is required to prevent side reactions.

-

Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.

-

Critical: Use slightly less HATU than Amino Acid (0.95:1 ratio) to ensure no free HATU exists to react with the resin-bound amine.

-

-

Activation: Add DIEA (6.0 eq) to the solution. Shake for exactly 30 seconds.

-

Do not pre-activate for >1 minute. Long pre-activation can lead to epimerization via oxazolone formation.

-

-

Coupling: Add the activated solution immediately to the resin-bound free amine.

-

Incubation: Agitate for 45–60 minutes at room temperature.

-

Warning: Do not extend beyond 1 hour. If the reaction is incomplete, wash and recouple rather than waiting.

-

-

Wash: Drain and wash with DMF (3x) and DCM (3x).

-

Test: Perform Kaiser Test (Ninhydrin). If positive (blue), proceed to Double Coupling .

Protocol B: PyAOP (The "Power" Method) — RECOMMENDED

Use this for maximum yield with hindered substrates.

-

Preparation: Dissolve Boc-Phe(2,5-Cl2)-OH (4.0 eq) and PyAOP (4.0 eq) in DMF.

-

Activation: Add DIEA (8.0 eq). Shake for 30 seconds.

-

Coupling: Add to resin.

-

Incubation: Agitate for 2 to 4 hours (or overnight if needed).

-

Benefit: The phosphonium salt is stable and will not side-react with the amine over time.

-

-

Re-Spike (Optional): For extremely difficult couplings, add an additional 1.0 eq of PyAOP and 2.0 eq of DIEA directly to the reaction vessel after 2 hours (no filtration needed).

-

Wash: Drain and wash with DMF (3x) and DCM (3x).

Troubleshooting & Decision Logic

When dealing with 2,5-dichloro substitution, standard monitoring often fails because the steric bulk can also inhibit the Kaiser test reagents. Use the Chloranil test for secondary amines or micro-cleavage LCMS for definitive results.

Figure 2: Decision tree for optimizing the coupling process. Note that if HATU fails, one must check for guanidinylation before attempting to recouple.

References

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[4][6][7][8] Journal of the American Chemical Society, 115(10), 4397-4398.

-

Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[7][9] Journal of Organic Chemistry, 63(26), 9678–9683.

- Coste, J., et al. (1990). BOP and congeners: Present status and new developments. Peptides, 213-214.

-

Sigma-Aldrich (Merck). Peptide Coupling Reagents: Mechanism and Selection Guide.

-

ThermoFisher Scientific. Technical Note: Guanidinium Formation during in situ Activation.

Sources

- 2. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 3. BJOC - Peptoids and polyamines going sweet: Modular synthesis of glycosylated peptoids and polyamines using click chemistry [beilstein-journals.org]

- 4. jpt.com [jpt.com]

- 5. PyAOP reagent - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 8. bachem.com [bachem.com]

- 9. users.uniwa.gr [users.uniwa.gr]

Microwave-assisted synthesis of peptides containing 2,5-dichlorophenylalanine

Application Note: Microwave-Assisted Solid-Phase Synthesis of Peptides Containing 2,5-Dichlorophenylalanine

Abstract

The incorporation of halogenated amino acids, specifically 2,5-dichlorophenylalanine (2,5-Cl

Introduction: The Steric & Electronic Challenge

2,5-Dichlorophenylalanine is a non-canonical amino acid used to restrict conformational flexibility and improve the pharmacokinetic profile of peptide therapeutics.

-

Steric Hindrance: The chlorine atom at the ortho (2) position creates significant steric clash with the

-amine, impeding nucleophilic attack during acylation. -

Electronic Effects: The electron-withdrawing nature of the dichlorophenyl ring reduces the nucleophilicity of the amino group once the 2,5-Cl

-Phe is anchored to the resin, making the subsequent coupling step equally challenging. -

Aggregation: Hydrophobic clustering of halogenated side chains can induce on-resin aggregation (typically

-sheet formation), causing "difficult sequences" where solvation is compromised.

Why Microwave Irradiation? Microwave energy (2450 MHz) provides direct dielectric heating to the solvent and resin. This rapid oscillation disrupts chain aggregation and provides the activation energy necessary to overcome the steric barrier of the ortho-chloro substituent, achieving coupling rates 10–20x faster than conventional methods.

Materials & Reagents

Resin Selection:

-

Recommendation: Rink Amide ProTide or ChemMatrix resins are preferred over polystyrene (PS) due to better swelling properties in MW-compatible solvents (DMF/NMP).

-

Loading: Low loading (0.2 – 0.4 mmol/g) is critical to prevent steric crowding between growing chains containing bulky 2,5-Cl

-Phe residues.

Reagent Preparation Table:

| Reagent | Concentration | Solvent | Preparation Notes |

| Activator (Base) | 1.0 M DIC | DMF | Diisopropylcarbodiimide. Keep anhydrous. |

| Activator (Additive) | 1.0 M Oxyma Pure | DMF | Ethyl (hydroxyimino)cyanoacetate. Safer/more efficient than HOBt. |

| Deprotection | 20% Piperidine | DMF | Add 0.1 M Oxyma to suppress racemization/aspartimide formation. |

| Amino Acids | 0.2 M | DMF | Dissolve 2,5-Cl |

| Cleavage Cocktail | 92.5:2.5:2.5:2.5 | TFA:TIS:H | Prepare fresh. DODT scavenges halogen radicals. |

Experimental Protocol

Resin Preparation

-

Weigh resin (0.1 mmol scale) into the microwave reaction vessel.

-

Swell in DMF (5 mL) for 15 minutes at Room Temperature (RT).

-

Drain and perform initial deprotection (see below).

Microwave Synthesis Cycles

The following parameters are optimized for a CEM Liberty Blue™ or similar automated MW synthesizer.

A. Fmoc Deprotection (Standard)

-

Reagent: 20% Piperidine/0.1M Oxyma in DMF.

-

Volume: 4 mL.

| Stage | Temp (°C) | Power (W) | Time (sec) | Delta T |

| Initial | 75 | 155 | 30 | 2 |

| Main | 90 | 30 | 120 | 1 |

B. Coupling: Standard Amino Acids

-

Reagents: 5 eq. AA, 5 eq.[1] DIC, 5 eq. Oxyma.

-

Condition: Single Coupling.

| Temp (°C) | Power (W) | Time (sec) |

| 90 | 30 | 120 |

C. Coupling: 2,5-Dichlorophenylalanine (The Critical Step)

-

Rationale: The ortho-chloro group hinders the approach of the activated ester. High energy is required, but excessive heat (>75°C) with strong bases (like DIEA) risks racemization.

-

Reagents: 5 eq. Fmoc-2,5-Cl

-Phe-OH, 5 eq. DIC, 5 eq. Oxyma. -

Method: Double Coupling is mandatory.

| Coupling | Temp (°C) | Power (W) | Time (min) | Notes |

| 1st Pass | 75 | 30 | 5:00 | Standard MW coupling. |

| 2nd Pass | 75 | 30 | 5:00 | Fresh reagents. Ensure complete conversion. |

D. Coupling: The Residue After 2,5-Cl

-

Rationale: The N-terminus of the anchored 2,5-Cl

-Phe is sterically shielded and electron-deficient. -

Reagents: Switch to HATU/DIEA for this specific step if DIC/Oxyma fails, or use extended DIC/Oxyma cycles.

-

Protocol: Double Couple at 75°C for 10 minutes.

Workflow Visualization

The following diagram illustrates the decision logic for selecting coupling conditions based on amino acid sterics.

Figure 1: Decision matrix for adaptive microwave coupling conditions. Note the specialized pathways for hindered residues and the subsequent difficult coupling.

Cleavage and Purification

-

Wash: Wash resin with DCM (3x) and MeOH (3x) after final deprotection. Dry under N

.[2] -

Cleavage: Add Cleavage Cocktail (TFA/TIS/H

O/DODT).-

Microwave Cleavage: 38°C for 30 minutes (Optional, speeds up process).

-

Room Temp Cleavage: 2 hours (Standard).

-

-

Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

-

Analysis: Analyze via UPLC-MS. Expect a characteristic isotopic pattern for the dichloro-substitution (M, M+2, M+4 peaks).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling of 2,5-Cl | Steric hindrance at the ortho position. | Switch to HATU/HOAt/DIEA (1:1:2) at 60°C for 10 min. (Note: Monitor for racemization). |

| Racemization | Overheating or excessive base usage. | Reduce temp to 50°C and extend time to 20 min. Use DIC/Oxyma exclusively (no DIEA). |

| Deletion of AA after 2,5-Cl | Nucleophile (amine) is shielded. | Use PyAOP or HATU for this specific step. Increase temperature to 75°C. |